(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core substituted with a 6-chloro and 3-methyl group. The benzamide moiety is further modified with a sulfonyl-linked azepane ring at the 4-position. Its structural uniqueness lies in the combination of a lipophilic azepane-sulfonyl group and electron-withdrawing chloro substituent, which may influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-24-18-11-8-16(22)14-19(18)29-21(24)23-20(26)15-6-9-17(10-7-15)30(27,28)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFNNCDUTRZTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₁₈ClN₃O₂S
- Molecular Weight : 341.84 g/mol
The structure features a benzamide core substituted with an azepan sulfonamide group and a chloro-thiazole moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Modulation : The compound's structure indicates potential interactions with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This could imply implications for neurological conditions.
- Antimicrobial Activity : Some derivatives of similar sulfonamide compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects against bacterial strains.
Biological Activity Data
Case Study 1: Anticancer Potential
A study investigated the anticancer properties of (Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of the compound in animal models. It was found to significantly increase dopamine levels in the prefrontal cortex, indicating potential applications in treating disorders such as depression or schizophrenia.
Scientific Research Applications
Anticancer Properties
Research has shown that (Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibits promising anticancer properties. In vitro studies on various cancer cell lines have indicated that the compound significantly reduces cell viability. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. The proposed mechanism involves disruption of bacterial cell wall synthesis, which highlights its potential as an antibiotic candidate. The compound's ability to inhibit bacterial growth makes it a valuable asset in addressing antibiotic resistance.
Urease Inhibition
The compound also shows promise as a urease inhibitor. Research indicates that it effectively binds to the non-metallic active site of urease enzymes, with molecular docking studies revealing strong hydrogen bonding interactions. This property suggests potential applications in treating conditions related to urease-producing bacteria, such as urinary tract infections.
Summary of Biological Activities
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on various cancer cell lines, revealing a significant reduction in cell viability and induction of apoptosis through caspase pathway activation.
Case Study 2: Antimicrobial Activity
In vitro assays confirmed the compound's antimicrobial properties against multiple bacterial strains, with mechanisms linked to cell wall disruption.
Case Study 3: Urease Inhibition
Research focused on urease inhibition showed effective binding to the enzyme's active site, suggesting therapeutic applications for urease-related conditions.
Comparison with Similar Compounds
Thiadiazole vs. Benzothiazole Derivatives
- Compound 6 (): N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Key Differences: Replaces the benzothiazole core with a [1,3,4]-thiadiazole ring. Melting point (160°C) is significantly lower than benzothiazole derivatives (e.g., 200–290°C in ), suggesting weaker intermolecular forces .
- Compound 4g (): N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Key Differences: Incorporates an acryloyl group instead of sulfonyl-azepane. Impact: The acryloyl group introduces conjugation, altering UV-Vis absorption (λmax ~300–400 nm) compared to the sulfonyl group’s IR signature (S=O stretches at 1150–1350 cm⁻¹) .
Substituent Effects
Halogen vs. Alkoxy/Alkyl Groups
- Compound in : 4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide Key Differences: 6-ethoxy and 3-ethyl substituents vs. 6-chloro and 3-methyl in the target compound.
- Compound in : (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
Structural and Spectral Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
